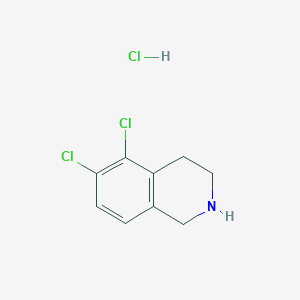
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTH) is a compound that is used in various scientific research applications, including biochemical and physiological studies. It is a member of the isoquinoline family and is synthesized by the reaction of isoquinoline-3-carboxylic acid and 2-chloro-5,6-dihydroxybenzaldehyde in an acid-catalyzed reaction. DCTH has a wide range of uses in the laboratory and has been studied for its potential therapeutic applications.
科学的研究の応用
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used in various scientific research applications. It has been used as a probe for the study of various enzymes, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and cytochrome P450. It has also been used to study the effect of drugs on the nervous system. In addition, this compound has been used to study the effect of drugs on the cardiovascular system and to study the effect of drugs on the immune system.
作用機序
The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. However, it is believed to act as an inhibitor of MAO, AChE, and cytochrome P450. It is also believed to inhibit the uptake of neurotransmitters, such as dopamine, norepinephrine, and serotonin, and to inhibit the release of these neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. Studies have shown that it can reduce the levels of monoamine oxidase (MAO) and acetylcholinesterase (AChE) in the brain. It has also been shown to reduce the levels of dopamine, norepinephrine, and serotonin in the brain. In addition, it has been shown to reduce inflammation and to have anti-inflammatory effects.
実験室実験の利点と制限
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is stable in aqueous solution. It is also relatively non-toxic and has a low cost. However, there are also some limitations. This compound is not very soluble in organic solvents and is not very stable in the presence of light or heat.
将来の方向性
The potential future directions for 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride include further research into its mechanism of action, its potential therapeutic applications, and its effects on the nervous system. In addition, further research could be conducted into its potential use as a drug delivery system for other drugs. Further research could also be conducted into its potential use as an anti-inflammatory agent and its potential use in the treatment of neurological disorders. Finally, further research could be conducted into its potential use in the treatment of cancer.
特性
IUPAC Name |
5,6-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLINOZZBISOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73075-46-4 | |
| Record name | Isoquinoline, 5,6-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



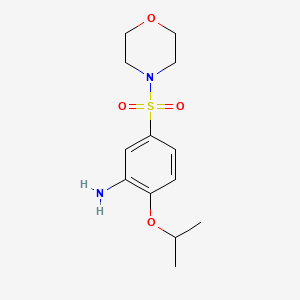
![7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline](/img/structure/B3386343.png)
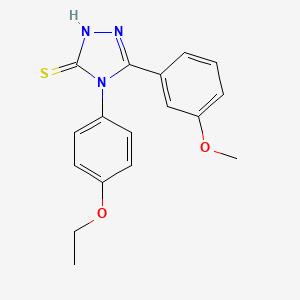
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3386350.png)
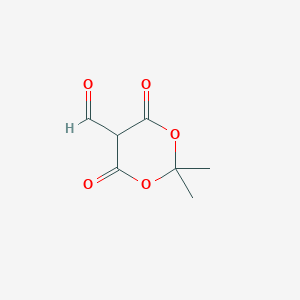
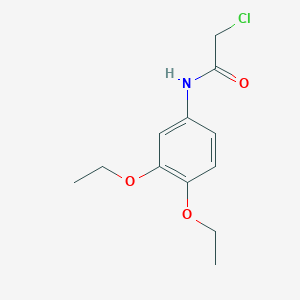

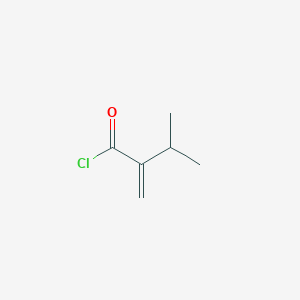

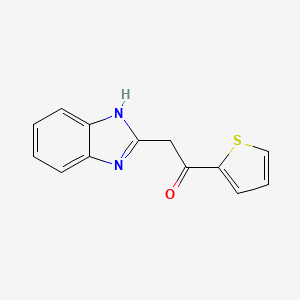
![5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid](/img/structure/B3386405.png)
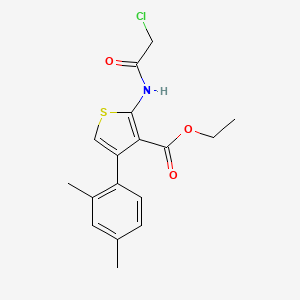
![2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3386427.png)
![2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3386432.png)